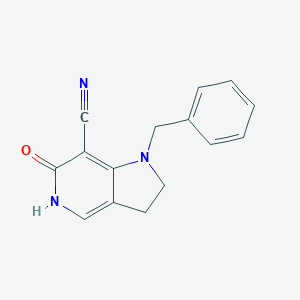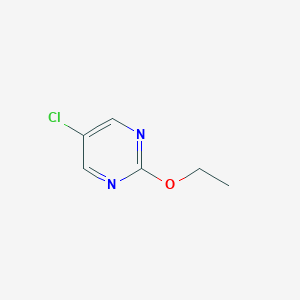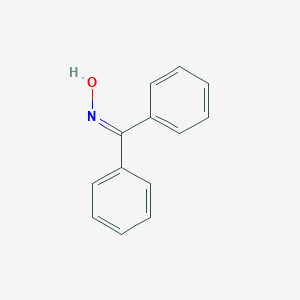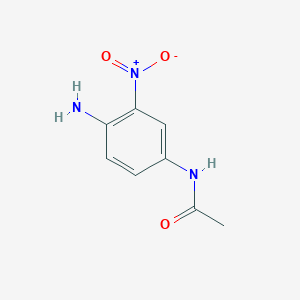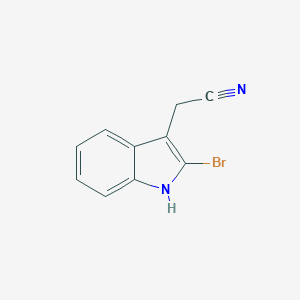
1H-Indole-3-acetonitrile, 2-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-acetonitrile, 2-bromo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as 2-bromoindole-3-acetonitrile and is a derivative of indole. It has been studied for its potential use in the synthesis of various compounds and its applications in scientific research.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-acetonitrile, 2-bromo- is not well understood. However, it is believed to act as a nucleophile, which can react with electrophilic molecules to form new compounds. This mechanism of action has been studied extensively in the synthesis of various compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1H-Indole-3-acetonitrile, 2-bromo- are not well understood. However, it has been studied for its potential use in the development of new drugs and therapies. It has also been studied for its potential use in the treatment of various diseases, including cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Indole-3-acetonitrile, 2-bromo- in lab experiments include its potential use in the synthesis of various compounds and its applications in scientific research. However, its limitations include its complex synthesis process and the need for specific conditions to ensure the desired product is obtained.
Zukünftige Richtungen
There are several future directions for the study of 1H-Indole-3-acetonitrile, 2-bromo-. These include its potential use in the development of new drugs and therapies, its applications in the synthesis of various compounds, and its potential use in the development of new analytical techniques. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 1H-Indole-3-acetonitrile, 2-bromo- is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-bromoindole and acetonitrile in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature and pressure, to ensure the desired product is obtained.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-acetonitrile, 2-bromo- has several potential applications in scientific research. It has been studied for its use in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential use in the development of new analytical techniques.
Eigenschaften
CAS-Nummer |
106050-92-4 |
|---|---|
Produktname |
1H-Indole-3-acetonitrile, 2-bromo- |
Molekularformel |
C10H7BrN2 |
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
2-(2-bromo-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7BrN2/c11-10-8(5-6-12)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2 |
InChI-Schlüssel |
JZYCINFSLNJNEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)CC#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)CC#N |
Synonyme |
(2-bromo-1H-indol-3-yl)-acetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



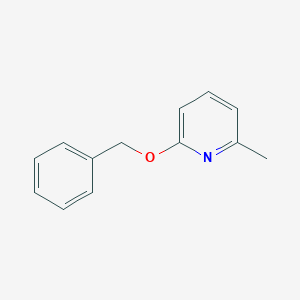
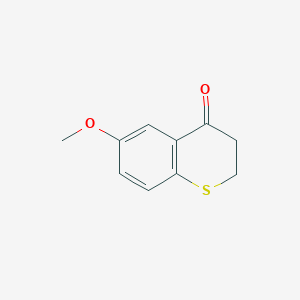
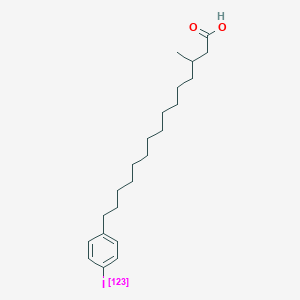
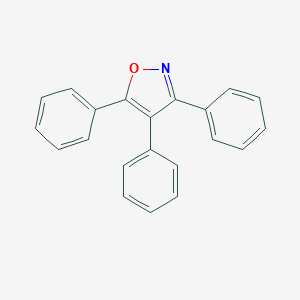
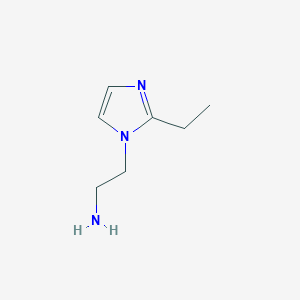

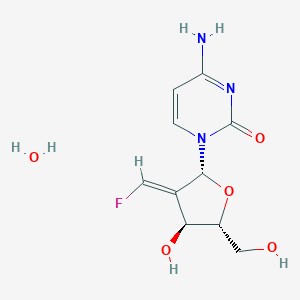

![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)
